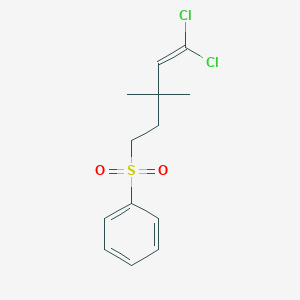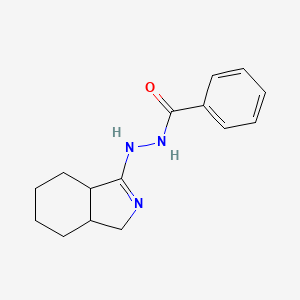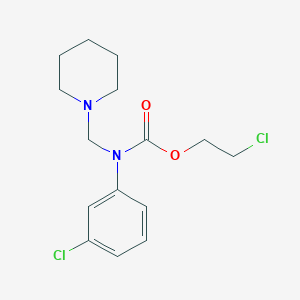![molecular formula C15H22N2O4 B8041807 ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate](/img/structure/B8041807.png)
ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate is a chemical compound that has garnered attention in various fields of research due to its potential biological activity and applications. This compound is characterized by its unique structure, which includes an ethyl carbamate group attached to a phenyl ring substituted with an ethoxycarbonylamino group and a propan-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl carbamate with an appropriate substituted phenyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxyphenylcarbamate: Similar in structure but with a hydroxy group instead of an ethoxycarbonylamino group.
N-[3-(ethoxycarbonylamino)-2,2-dimethylpropyl]carbamic acid ethyl ester: Another carbamate ester with a different substitution pattern.
Uniqueness
Ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-4-propan-2-ylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-5-20-14(18)16-11-7-8-12(10(3)4)13(9-11)17-15(19)21-6-2/h7-10H,5-6H2,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLYQADOHQZFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C(C)C)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[benzenesulfonyl(methyl)amino]methyl]-N-methylbenzenesulfonamide](/img/structure/B8041727.png)

![4-amino-2-chloro-5-hydroxy-N-[3-(methanesulfonamido)phenyl]benzenesulfonamide](/img/structure/B8041750.png)



![Ethyl 2-[2-(morpholin-4-ylcarbamoyl)anilino]-2-oxoacetate](/img/structure/B8041778.png)

![[2-(2-anilino-2-oxoethyl)phenyl] N-methylcarbamate](/img/structure/B8041802.png)
![3-[3-methyl-N-[2-(2-methylsulfonylethoxy)ethyl]anilino]propanenitrile](/img/structure/B8041805.png)
![ethyl N-[3-[4-(ethoxycarbonylamino)phenoxy]propyl]carbamate](/img/structure/B8041810.png)
![1-Amino-6-methylsulfanyl-3-(8-tricyclo[5.2.1.02,6]decanylmethyl)-1,3,5-triazine-2,4-dione](/img/structure/B8041812.png)


